(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine
Description
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine is a modified nucleoside derivative characterized by a thymine base linked to a 1,3-dioxolane ring with a hydroxymethyl substituent. This stereospecific configuration (2R,4S) confers distinct physicochemical and biological properties, making it a compound of interest in antiviral and oligonucleotide synthesis research.
Properties
CAS No. |
136982-90-6 |
|---|---|
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m0/s1 |
InChI Key |
BCAWWPAPHSAUQZ-NKWVEPMBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Origin of Product |
United States |
Preparation Methods
Formation of the Dioxolane Ring
The dioxolane ring is typically formed via acetalization reactions involving a 1,2-diol or a suitable aldehyde/ketone precursor with a diol component. The hydroxymethyl group is introduced through selective functionalization of the dioxolane ring, often starting from chiral precursors to ensure stereochemical control.
A common approach involves:
- Starting with a chiral diol or protected sugar derivative.
- Reaction with formaldehyde or other aldehydes under acidic conditions to form the 1,3-dioxolane ring.
- Introduction of the hydroxymethyl substituent at the 2-position of the dioxolane ring.
Attachment of the Thymine Base
The thymine base is attached to the dioxolane ring via glycosylation or nucleophilic substitution reactions. The stereochemistry at the anomeric center (carbon 1 of the dioxolane) is controlled to yield the desired (2R,4S) isomer.
Typical steps include:
- Protection of the thymine base at reactive sites.
- Activation of the dioxolane ring for nucleophilic attack.
- Coupling under controlled conditions to avoid epimerization.
Enantioselective Synthesis and Resolution
To obtain the pure (+)-(2R,4S) enantiomer, enantioselective synthesis or chiral resolution methods are employed:
- Enantioselective synthesis using chiral auxiliaries or catalysts to favor the desired stereoisomer.
- Diastereomeric salt formation with chiral amines (e.g., (S)- or (R)-1-phenylethylamine) followed by selective crystallization and washing to remove undesired isomers.
For example, Bera et al. reported the synthesis of chiral dioxolane intermediates by heating methyl-(R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate with (S)- or (R)-1-phenylethylamine in acetonitrile at 70 °C, followed by slow cooling and washing with ethyl acetate/isopropanol mixtures to achieve high diastereomeric purity.
Representative Synthetic Routes and Data
Table 1. Summary of Key Synthetic Steps
Phosphoramidate Prodrug Synthesis (Related Analogues)
Advanced derivatives such as phosphoramidate prodrugs of dioxolane-thymine have been synthesized to improve pharmacokinetic properties. These preparations involve:
- Coupling of dioxolane-thymine nucleosides with amino acid phosphoramidates.
- Use of bromophenyl or chlorophenyl groups for enhanced stability.
- Characterization by ^1H NMR, ^31P NMR, and mass spectrometry to confirm structure and purity.
Example NMR data for one such derivative:
| Compound | ^1H NMR (DMSO, 400 MHz) Highlights | MS (m/e) |
|---|---|---|
| D-dioxolane-thymine 5′-(4-bromophenyl t-butyloxy-L-alanyl phosphate) | δ 1.15–1.20 (m, 3H), 1.34–1.39 (m, 9H), 11.35 (s, 1H) | 589.68 (M+1)+ |
| D-dioxolane-thymine 5′-(4-bromophenyl benzyloxy-alanyl phosphate) | δ 1.20–1.26 (m, 3H), 7.31–7.36 (m, 5H), 11.35 (s, 1H) | 625.9 (M+1) |
These prodrugs are synthesized via multistep organic reactions starting from the nucleoside analogue and are important for antiviral drug development.
Characterization and Quality Control
- NMR Spectroscopy: ^1H, ^13C, and ^31P NMR are used to confirm the structure and stereochemistry.
- Mass Spectrometry: Confirms molecular weight and purity.
- Chiral HPLC or SFC: Used to verify enantiomeric purity.
- X-ray Crystallography: Occasionally employed to confirm absolute configuration.
Research Findings Relevant to Preparation
- Enzymatic phosphorylation studies indicate that the stereochemistry of the dioxolane ring affects biological activity and enzyme recognition.
- The stereoselective synthesis of the dioxolane ring is crucial for downstream biological efficacy.
- Chiral resolution using phenylethylamine salts is a reliable method to obtain high-purity enantiomers without requiring costly chiral chromatography.
Summary Table of Preparation Techniques
Chemical Reactions Analysis
Types of Reactions
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.
Industry: The compound is used in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of (+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Structural Features
The compound is structurally compared to thymidine derivatives and related nucleoside analogs (Table 1).
Table 1: Structural Comparison of Selected Thymidine Analogs
Key Observations :
- The target compound lacks bulky protecting groups (e.g., TBDMS in Compound 11), enhancing its reactivity in aqueous environments but reducing stability under acidic conditions .
- Compared to Compound 9, which incorporates a thioether-linked terpenoid moiety, the hydroxymethyl-dioxolane structure offers greater synthetic versatility for oligonucleotide conjugation .
Solubility and Stability
- Hydrophilicity : The hydroxymethyl group in this compound improves water solubility (logP ≈ -0.8) compared to TBDMS-protected analogs like Compound 11 (logP ≈ 1.2) .
- Acid Sensitivity : The absence of TBDMS protection renders the compound susceptible to hydrolysis under strongly acidic conditions (pH < 3), unlike Compound 11, which remains stable .
Biological Activity
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine, also known as a derivative of thymine with a hydroxymethyl dioxolane moiety, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 212.20 g/mol
- CAS Number : 454130
The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleotide metabolism. The hydroxymethyl dioxolane structure may enhance its stability and bioavailability, allowing it to participate in various biochemical pathways.
Antiviral Activity
Research indicates that derivatives of thymine can exhibit antiviral properties by inhibiting viral replication. Specifically, compounds similar to this compound have been studied for their effects on viruses that rely on host nucleotide synthesis for replication.
Case Study: Hepatitis E Virus (HEV)
A study investigated the role of nucleotide synthesis inhibitors on HEV replication. It was found that targeting specific enzymes in the pyrimidine biosynthetic pathway led to significant antiviral activity against HEV. The mechanism involved the depletion of purine nucleotides necessary for viral replication, suggesting that similar compounds could be explored for therapeutic applications against viral infections .
Antitumor Activity
The compound's structural similarity to nucleosides suggests potential antitumor activity. In vitro studies have shown that certain thymine analogs can inhibit cell proliferation in cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated novel pyrimidine derivatives for their cytotoxic effects on human cancer cells. One derivative significantly inhibited cell migration and invasion, suggesting that modifications to the thymine structure could enhance its anticancer properties .
Research Findings
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (+)-(2R,4S)-1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)thymine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves stereoselective formation of the 1,3-dioxolane ring. Protecting groups like tert-butyldiphenylsilyl (TBDPS) are critical for controlling regiochemistry during nucleoside coupling . For example, highlights the use of TBDPS-protected intermediates to achieve enantiomerically pure β-di-dioxolane nucleosides. Purification via preparative TLC (e.g., CH₂Cl₂-acetone solvent systems) ensures separation of diastereomers . Reaction conditions (e.g., anhydrous solvents, controlled temperature) must be optimized to prevent racemization.
Q. Which analytical techniques are most reliable for confirming the stereochemistry of this compound?
- Methodological Answer : Chiral HPLC and NMR with chiral shift reagents (e.g., Eu(hfc)₃) are standard for stereochemical validation. reports UV spectroscopy (λmax ≈ 269 nm) and NMR (¹H/¹³C) to characterize enantiomers. X-ray crystallography provides definitive confirmation of absolute configuration but requires high-quality single crystals . Polarimetry can also supplement these methods by measuring optical rotation.
Q. What in vitro models are suitable for evaluating antiviral activity of dioxolane-modified nucleosides?
- Methodological Answer : Hepatitis B virus (HBV)-infected primary human hepatocytes or HepG2.2.15 cells are commonly used, as demonstrated in for β-di-dioxolane nucleosides. Assays should measure viral DNA reduction via qPCR and cytotoxicity via MTT assays. Dose-response curves (IC₅₀) and selectivity indices (CC₅₀/IC₅₀) are critical for assessing efficacy and safety .
Advanced Research Questions
Q. How can researchers resolve contradictions in antiviral activity data between enantiomeric forms of dioxolane nucleosides?
- Methodological Answer : Comparative studies using enantiomerically pure samples (e.g., (2R,4S) vs. (2S,4R)) are essential. shows that minor stereochemical changes drastically alter anti-HBV activity. Molecular docking simulations can predict binding affinities to viral polymerases, while metabolomic profiling (e.g., LC-MS) identifies enantiomer-specific metabolic pathways that may explain activity differences .
Q. What experimental strategies optimize the yield of 1,3-dioxolane ring formation during synthesis?
- Methodological Answer : Cyclocondensation of diols with ketones or aldehydes under acidic conditions (e.g., p-TsOH) is a common approach. suggests using aryl aldehydes and dialkyl phosphonates to stabilize transition states. Catalytic systems like BF₃·Et₂O improve regioselectivity. Solvent choice (e.g., toluene for azeotropic water removal) and microwave-assisted synthesis can enhance reaction efficiency .
Q. How does the hydroxymethyl group on the dioxolane ring influence pharmacokinetic properties?
- Methodological Answer : The hydroxymethyl group increases hydrophilicity, improving aqueous solubility but potentially reducing membrane permeability. notes similar compounds (e.g., 4-amino-1-((2S,4S)-dioxolane derivatives) with logP values <1.5. Metabolic stability studies (e.g., liver microsomes) assess susceptibility to oxidation. Prodrug strategies (e.g., esterification) may enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
